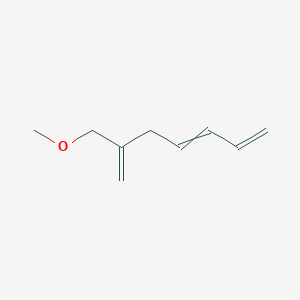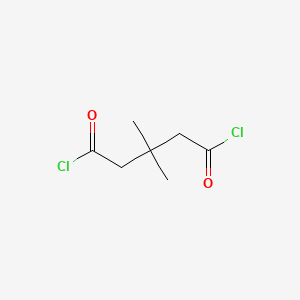
Dibutyl (2,2-dichloroethenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl (2,2-dichloroethenyl)phosphonate is a chemical compound with the molecular formula C10H18Cl2O3P It is an organophosphorus compound that contains a phosphonate group bonded to a 2,2-dichloroethenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl (2,2-dichloroethenyl)phosphonate typically involves the reaction of dibutyl phosphite with 2,2-dichloroethenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphonate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl (2,2-dichloroethenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The 2,2-dichloroethenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dibutyl (2,2-dichloroethenyl)phosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dibutyl (2,2-dichloroethenyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphate metabolism. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dibutyl (2,2-dichloroethenyl)phosphonate include:
- Dibutyl phosphite
- Dibutyl hydrogen phosphite
- Dibutyl phosphonate
Uniqueness
This compound is unique due to the presence of the 2,2-dichloroethenyl group, which imparts distinct chemical properties and reactivity compared to other phosphonates. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
54557-46-9 |
|---|---|
Molekularformel |
C10H19Cl2O3P |
Molekulargewicht |
289.13 g/mol |
IUPAC-Name |
1-[butoxy(2,2-dichloroethenyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C10H19Cl2O3P/c1-3-5-7-14-16(13,9-10(11)12)15-8-6-4-2/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
RBERZGUKBLVDMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(C=C(Cl)Cl)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]-](/img/structure/B14633921.png)







![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid](/img/structure/B14633982.png)




